![molecular formula C19H16N2O4 B2533194 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide CAS No. 1210145-14-4](/img/structure/B2533194.png)

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

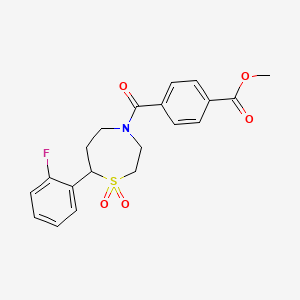

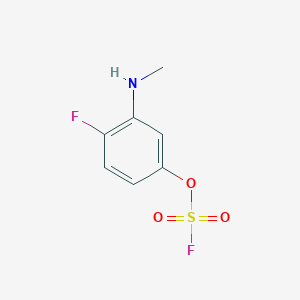

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The benzo[d][1,3]dioxol-5-yl group attached to the isoxazole ring is a benzodioxole moiety, which is known for its presence in bioactive compounds. The N-benzylacetamide portion of the molecule suggests potential for interaction with biological systems, possibly through peptide bond mimicry.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been reported in the literature. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a simple method that could potentially be adapted for the synthesis of the target compound . Another related work describes the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid, which includes the benzodioxane and peptide bond pharmacophores . These methods could provide a foundation for the synthesis of this compound by incorporating the appropriate benzylacetamide group at the relevant position on the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR, and mass spectrometry . These techniques would be essential in establishing the structure of the target compound, ensuring that the desired molecular framework has been correctly assembled.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the catalytic reduction of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations, including cyclization and hydrogenation steps . Additionally, benzo[d]isoxazoles have been found to participate in gold-catalyzed cycloaddition reactions, which could be a useful synthetic tool for further functionalization of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the isoxazole ring. The presence of the benzodioxole and benzylacetamide groups in the target compound would likely affect these properties, potentially enhancing its biological activity. The novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives exhibit antibacterial activity, suggesting that similar structural derivatives like the target compound may also possess such properties .

Scientific Research Applications

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on related compounds highlights advancements in synthetic methodologies for creating functionalized heterocycles, which are crucial in drug development and materials science. For instance, the development of efficient synthetic routes for creating benzoxazole and benzothiazole derivatives signifies the interest in exploiting these cores for further chemical and pharmacological studies (Khodot & Rakitin, 2022; Janardhan et al., 2014).

Pharmacological Applications

Several studies have explored the pharmacological potential of benzoxazole and benzothiazole derivatives, indicating their roles as antibacterial, anticancer, and anti-inflammatory agents. For example, compounds with benzothiazole moieties have been evaluated for their antimicrobial activities, demonstrating promising results against various bacterial and fungal strains (Rezki, 2016; Anuse et al., 2019).

Material Science Applications

The inherent properties of benzoxazole and benzothiazole derivatives, such as their photophysical characteristics, make them suitable for applications in material science, including the development of organic light-emitting diodes (OLEDs) and other photonic materials.

Antiprotozoal and Antimicrobial Activities

Compounds containing benzoxazole and benzothiazole scaffolds have been synthesized and evaluated for their antiprotozoal and antimicrobial efficacy, suggesting the potential of these frameworks in addressing infectious diseases (Abdelgawad et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(20-11-13-4-2-1-3-5-13)10-15-9-17(25-21-15)14-6-7-16-18(8-14)24-12-23-16/h1-9H,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGRQNMHEMBQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)